REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:6](C(OCC)=O)[C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[CH:9][CH:8]=1)=[O:5])[CH3:2].[Na+].[Cl-].O>CS(C)=O>[CH2:1]([O:3][C:4]([CH2:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[CH:9][CH:8]=1)=[O:5])[CH3:2] |f:1.2|
|
Name
|
EtOAc-hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
The heterogeneous mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
was diluted with H2O
|
Type
|
EXTRACTION
|
Details
|
The dilution was extracted three times with EtOAc
|
Type
|
WASH
|
Details
|
washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
by gradient elution chromatography (SiO2, 20% EtOAc-hexanes to 30% EtOAc-hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)CC1=CC=NC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.4 mmol | |
AMOUNT: MASS | 1.81 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |